molecular formula C15H23BrN2O B1228532 Sophocarpine hydrobromide CAS No. 78003-71-1

Sophocarpine hydrobromide

Cat. No. B1228532
CAS RN: 78003-71-1
M. Wt: 327.26 g/mol
InChI Key: NBBQEIQEBNYSFK-PUILLJIJSA-N
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Description

Sophocarpine hydrobromide is a compound derived from the traditional Chinese medicine Sophora flavescens . It contains several types of alkaloids such as aloperin, matrine, and sophocarpine .


Synthesis Analysis

Sophocarpine has been found to have antiarrhythmic effects . It has been used in studies to examine its electrophysiological effects on action potentials (AP) and ionic currents of cardiac myocytes .


Molecular Structure Analysis

The molecular formula of Sophocarpine hydrobromide is C15H23BrN2O . It is a tetracyclic quinolizidine alkaloid .


Chemical Reactions Analysis

Sophocarpine has been found to have effects on various ionic currents. It can decrease the amplitude and maximal depolarization velocity (Vmax) of fast response AP (fAP) and slow response AP (sAP), and attenuate the Ca2+ current (ICaL) and the K+ tail current .


Physical And Chemical Properties Analysis

Sophocarpine hydrobromide has a molecular weight of 327.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Sophocarpine has demonstrated significant anti-inflammatory and analgesic effects. It modulates various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the inflammatory response . These properties suggest its potential use in treating conditions characterized by inflammation and pain.

Safety and Hazards

Sophocarpine hydrobromide is classified as having acute toxicity, oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBQEIQEBNYSFK-PUILLJIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6483-15-4 (Parent)
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00999263
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophocarpine hydrobromide

CAS RN

78003-71-1
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?

A1: While the exact mechanism is not fully elucidated in the provided research, Sophocarpine Hydrobromide appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.

Q2: What is the role of the central nervous system in the bronchospasmolytic effect of Sophocarpine Hydrobromide?

A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of Sophocarpine Hydrobromide. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].

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